Sunifiram

Beschreibung

Overview of Cognition Enhancers in Neuropharmacology

Cognition enhancers, often referred to as nootropics, represent a class of substances studied in neuropharmacology for their potential to improve mental functions such as memory, attention, learning, and executive function. These agents are investigated for their capacity to facilitate attentional abilities and the acquisition, storage, and retrieval of information. researchgate.netresearchgate.net While some cognition enhancers are explored for their potential in addressing cognitive deficits associated with aging or neurodegenerative conditions like Alzheimer's and Parkinson's disease, others are studied for their effects on cognitive performance in healthy individuals. researchgate.netresearchgate.netnih.govresearchgate.net The mechanisms through which these compounds exert their effects are diverse, often involving modulation of neurotransmitter systems, including cholinergic, glutamatergic, and monoaminergic pathways, as well as influencing synaptic plasticity. researchgate.netresearchgate.netncats.ioethosherbals.comtandfonline.com

Historical Context of Sunifiram (DM-235) within Nootropic Agent Development

This compound, also known by its research code DM-235, emerged within the broader field of nootropic agent development. Its development is linked to research groups exploring compounds structurally related to piracetam (B1677957), one of the earliest and most well-known nootropics. muscleandbrawn.comnih.gov this compound is a molecular simplification of unifiram (B1241649) (DM-232), another experimental drug with noted antiamnesic effects in animal studies. wikipedia.orgwikipedia.org The research leading to the identification of this compound and Unifiram highlighted the potential for developing highly potent cognition-enhancing molecules. researchgate.nettandfonline.com These compounds were identified around the year 2000, stemming from academic research focused on cognition enhancers. researchgate.nettandfonline.com

Positioning this compound as a Potent Experimental Nootropic in Academic Discourse

In academic discourse, this compound (DM-235) is positioned as a potent experimental nootropic agent. Research findings suggest it exhibits significantly higher potency in animal studies compared to piracetam. muscleandbrawn.comnih.govwikipedia.org Early studies characterized DM-235 as a novel cognition enhancer structurally related to piracetam but possessing notably greater potency in preventing cognitive deficits in animal models. nih.gov Academic research has focused on elucidating its pharmacological properties and potential mechanisms of action, including its interaction with glutamatergic and cholinergic systems. ncats.ioethosherbals.comtandfonline.commedchemexpress.com Despite promising preclinical results, it is crucial to note that this compound remains an experimental drug and has not undergone human clinical trials or received approval for medical use. muscleandbrawn.comwikipedia.org Academic discussions often emphasize the need for further research to fully understand its effects and potential applications. muscleandbrawn.comontosight.ai

Detailed Research Findings on this compound

Research on this compound (DM-235) has primarily focused on its effects in animal models, investigating its potential as a cognitive enhancer and exploring its underlying mechanisms.

Antiamnesic and Procognitive Effects:

Studies in mice and rats have demonstrated that this compound can prevent amnesia induced by various pharmacological agents, including scopolamine (B1681570) (an antimuscarinic drug), mecamylamine (B1216088) (a nicotinic antagonist), baclofen (B1667701) (a GABA_B receptor agonist), and clonidine (B47849) (an alpha-2 adrenergic agonist). nih.gov In the mouse passive avoidance test, this compound showed antiamnesic effects comparable in efficacy to established nootropic drugs like piracetam, aniracetam, and rolipram, but at significantly lower doses. nih.gov

Interactive table: Antiamnesic Effects of DM-235 in Mouse Passive Avoidance Test

| Amnesia-Inducing Agent | DM-235 Dose (i.p.) | Effect on Amnesia | Comparison to Other Nootropics |

| Scopolamine (1.5 mg/kg i.p.) | 0.001–0.1 mg/kg | Prevented amnesia | Comparable to Piracetam (30–100 mg/kg i.p.), Aniracetam (100 mg/kg p.o.), Rolipram (30 mg/kg p.o.) nih.gov |

| Mecamylamine (20 mg/kg i.p.) | Effective doses not specified in abstract, but prevented amnesia | Prevented amnesia | |

| Baclofen (2 mg/kg i.p.) | Effective doses not specified in abstract, but prevented amnesia | Prevented amnesia | |

| Clonidine (0.125 mg/kg i.p.) | Effective doses not specified in abstract, but prevented amnesia | Prevented amnesia |

This compound has also been shown to prevent scopolamine-induced memory impairment in the rat Morris water maze test, a common model for spatial learning and memory. nih.gov Administration of DM-235 before daily acquisition training prevented the impairment of reducing escape latency caused by scopolamine. nih.gov

Studies using olfactory bulbectomized (OBX) mice, a model exhibiting hippocampus-dependent memory impairment, have indicated that this compound can improve cognitive deficits in these animals. researchgate.nettandfonline.com

Mechanisms of Action:

Research suggests that this compound's cognitive-enhancing effects may involve modulation of both glutamatergic and cholinergic systems. ncats.ioethosherbals.comtandfonline.commedchemexpress.com

AMPA Receptor Modulation: this compound is considered to have ampakine-like properties, suggesting it modulates AMPA receptors, a subtype of glutamate (B1630785) receptors critical for synaptic transmission and plasticity. ncats.ioethosherbals.commedchemexpress.comontosight.ai Studies have shown that this compound can reverse amnesia induced by the AMPA receptor antagonist NBQX in the mouse passive avoidance test. tandfonline.comresearchgate.net While some in vitro experiments on hippocampal slices supported the involvement of AMPA receptors, studies on recombinant AMPA receptors did not show potentiation of responses, indicating the mechanism might be indirect or involve other factors. tandfonline.com this compound is believed to enhance glutamatergic transmission and increase AMPA receptor phosphorylation, which is associated with synaptic plasticity and long-term potentiation (LTP). ethosherbals.com

NMDA Receptor Involvement: Recent research suggests that this compound may also interact with NMDA receptors, another type of glutamate receptor important for learning and memory. researchgate.netethosherbals.comtandfonline.com Studies in OBX mice indicate that this compound improves cognitive deficits and restores hippocampal LTP via stimulation of the glycine-binding site of the NMDA receptor. researchgate.nettandfonline.com this compound has been shown to reduce the antagonistic effect of kynurenic acid on NMDA and increase NMDA activity in vitro. medchemexpress.com

Cholinergic System Activation: this compound appears to enhance acetylcholine (B1216132) (ACh) release in the cerebral cortex. ncats.ioethosherbals.comtandfonline.commedchemexpress.com While the exact mechanism is not fully understood, this effect is thought to contribute to improved attention and memory. ethosherbals.com

Interactive table: Proposed Mechanisms of Action for this compound

| Proposed Mechanism | Description | Supporting Research Findings |

| AMPA Receptor Modulation (Ampakine-like) | Positive modulation of AMPA receptors, enhancing glutamatergic transmission. | Reversal of NBQX-induced amnesia in mice; increased AMPA receptor phosphorylation; association with synaptic plasticity and LTP. ncats.ioethosherbals.comtandfonline.commedchemexpress.comontosight.airesearchgate.net |

| NMDA Receptor Involvement | Stimulation or facilitation of NMDA receptor function, possibly via the glycine-binding site. | Improvement of cognitive deficits and restoration of LTP in OBX mice; reduction of kynurenic acid antagonism on NMDA activity. researchgate.netethosherbals.comtandfonline.commedchemexpress.com |

| Cholinergic System Activation | Enhancement of acetylcholine release in the cerebral cortex. | Observed increase in ACh release in rat cerebral cortex. ncats.ioethosherbals.comtandfonline.commedchemexpress.com |

| Intracellular Signaling Activation | Activation of CaMKII and PKC. | Observed in studies with OBX mice, linked to improvement of cognitive deficits and restoration of LTP. researchgate.netethosherbals.comtandfonline.com |

Potency:

Multiple studies highlight this compound's high potency compared to piracetam. Some research indicates it is significantly more potent, with estimations ranging from 1,000 to 30,000 times higher potency in certain animal models. tandfonline.commuscleandbrawn.comnih.govknowde.com This high potency means that effective doses in animal studies are considerably lower than those of piracetam. nih.gov

Lack of Effects on Motor Function:

At doses effective in enhancing cognition in animal models, this compound has been reported not to impair motor coordination or modify spontaneous motility and inspection activity in tests like the rota-rod test and hole board test. researchgate.nettandfonline.comnih.gov

Positioning this compound as a Potent Experimental Nootropic in Academic Discourse

This compound (DM-235) is widely recognized in academic literature as a potent experimental compound within the nootropic class. Its identification and initial characterization in the early 2000s marked it as a molecule with significant potential for influencing cognitive function, particularly memory and learning. researchgate.nettandfonline.com Academic research has consistently highlighted its superior potency compared to the foundational nootropic, piracetam, in various animal models of cognitive impairment. tandfonline.commuscleandbrawn.comnih.govknowde.com This has positioned this compound as a subject of interest for understanding the neurobiological underpinnings of cognition enhancement and for the potential development of novel therapeutic strategies for cognitive disorders. nih.govmedchemexpress.com The ongoing investigation into its mechanisms of action, particularly its interactions with glutamatergic receptors and the cholinergic system, reflects its importance in the academic pursuit of understanding and modulating cognitive processes. ncats.ioethosherbals.comtandfonline.commedchemexpress.com Despite the promising preclinical data, the academic perspective emphasizes that this compound's status remains experimental, awaiting comprehensive toxicological assessments and human clinical trials to determine its safety and efficacy in humans. researchgate.netmuscleandbrawn.comwikipedia.org

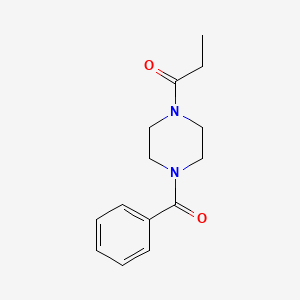

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWDUFJCINDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400996 | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314728-85-3 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Neuropharmacology of Sunifiram

Receptor Interactions and Modulatory Actions

Sunifiram's effects are primarily mediated through its influence on glutamatergic receptors, although it does not exhibit broad affinity for a wide range of neurotransmitter receptors. wikipedia.orgncats.ioresearchgate.net

Agonistic Effects on AMPA Receptors

While some sources initially suggested this compound acts as a direct AMPA receptor agonist or positive allosteric modulator (ampakine-like), further research indicates a more indirect mechanism. ncats.iomedchemexpress.comethosherbals.comontosight.aiclinisciences.comhycultec.de this compound has been shown to prevent amnesia induced by AMPA receptor antagonists, suggesting that downstream or indirect AMPA receptor activation is involved in its cognitive effects. wikipedia.orgglpbio.comnih.gov Studies in hippocampal slices have supported the hypothesis of a role for AMPA receptors in the cognition-enhancing properties of this compound. nih.gov The enhancement of long-term potentiation (LTP) by this compound is associated with an increase in the phosphorylation of the AMPA receptor subunit GluR1 through the activation of CaMKII. researchgate.netnih.govnih.govumbrellalabs.is

Stimulation of the Glycine-Binding Site of N-methyl-D-aspartate (NMDA) Receptors

This compound is reported to stimulate the glycine-binding site of NMDA receptors. wikipedia.orgchemicalbook.inresearchgate.netresearchgate.netnih.govnih.govumbrellalabs.is This action is suggested to be crucial for its effects on memory and hippocampal LTP. researchgate.netresearchgate.netnih.gov The enhancement of LTP by this compound in mouse hippocampal slices was inhibited by an antagonist for the glycine-binding site of NMDAR. researchgate.netnih.govumbrellalabs.is this compound has been shown to reduce the antagonistic effect of kynurenic acid on NMDA activity in a concentration-dependent manner. medchemexpress.comclinisciences.commedchemexpress.com This interaction with the glycine (B1666218) site appears to be a key step in the downstream activation of intracellular signaling pathways. wikipedia.orgchemicalbook.inresearchgate.netresearchgate.netnih.gov

Absence of Direct Affinity for Major Neurotransmitter Receptors (e.g., glutamate (B1630785), GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine (B1216132), opioid receptors)

Binding studies have indicated that this compound, similar to other nootropic compounds, does not show significant affinity for a wide panel of central receptors, including glutamate (non-AMPA/NMDA), GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors at concentrations up to 1 μM. wikipedia.orgncats.ioresearchgate.netnih.gov This suggests that its primary mechanism of action does not involve direct binding and modulation of these receptor systems. wikipedia.orgncats.ioresearchgate.netnih.gov

Intracellular Signaling Pathway Activation

This compound's interaction with the NMDA receptor glycine site leads to the activation of specific intracellular kinases important for synaptic plasticity and memory consolidation. wikipedia.orgchemicalbook.inresearchgate.netethosherbals.comresearchgate.netnih.govumbrellalabs.is

Activation of CaM Kinase II (CaMKII)

This compound stimulates the activation of CaM Kinase II (CaMKII). wikipedia.orgchemicalbook.inresearchgate.netethosherbals.comresearchgate.netnih.govnih.govumbrellalabs.ismdpi.com This activation is dependent on the stimulation of the glycine-binding site of NMDA receptors. wikipedia.orgresearchgate.netnih.govnih.govumbrellalabs.is this compound treatment has been shown to restore CaMKIIα autophosphorylation in the hippocampal CA1 region. researchgate.netnih.gov The enhancement of hippocampal LTP by this compound is associated with an increase in the phosphorylation of AMPA receptors through CaMKII activation. researchgate.netnih.govumbrellalabs.is

Activation of Protein Kinase C (PKCα)

This compound also activates Protein Kinase C alpha (PKCα). wikipedia.orgchemicalbook.inresearchgate.netethosherbals.comresearchgate.netnih.govnih.govumbrellalabs.is This activation is likewise dependent on the stimulation of the glycine-binding site of NMDA receptors. wikipedia.orgresearchgate.netnih.govnih.govumbrellalabs.is this compound treatment improved PKCα autophosphorylation. researchgate.netnih.gov The stimulation of PKC autophosphorylation by this compound was significantly inhibited by pre-treatment with a glycine-binding site inhibitor of NMDAR. researchgate.netnih.gov The enhancement of hippocampal LTP by this compound is associated with an increase in the phosphorylation of NMDA receptors through PKCα activation. researchgate.netnih.gov this compound enhances NMDA-dependent signaling by increasing PKCα phosphorylation at specific concentration ranges. chemicalbook.in

Here is a summary of the key receptor interactions and intracellular signaling activations:

| Non-Affinity Receptors | References |

| Glutamate (non-AMPA/NMDA), GABA, Serotonin, Dopamine, Adrenergic, Histamine, Acetylcholine, Opioid | wikipedia.orgncats.ioresearchgate.netnih.gov |

Specificity of Kinase Activation (e.g., non-effect on CaMKIV and ERK)

Studies investigating the effects of this compound on kinase activation have revealed a degree of specificity. While this compound treatment has been shown to restore or improve the autophosphorylation of CaMKIIα (at Thr-286) and the phosphorylation of GluR1 (at Ser-831) in the hippocampal CA1 region, it did not affect the phosphorylation of CaMKIV (at Thr-196) and ERK. researchgate.netnih.gov This suggests that this compound's influence on kinase activity is not a broad effect but is directed towards specific kinases involved in synaptic function and plasticity, such as CaMKII and PKCα. researchgate.netnih.gov

Neurotransmitter System Modulation

This compound has been reported to modulate the activity of key neurotransmitter systems, including the cholinergic and glutamatergic systems. ncats.ioontosight.ai

Research indicates that this compound can increase the release of acetylcholine from the rat cerebral cortex. clinisciences.comtandfonline.comnih.govresearchgate.net This effect on the cholinergic system is considered a potential contributor to its cognitive-enhancing properties, as acetylcholine is a neurotransmitter involved in attention and cognitive processing. ontosight.aimuscleandbrawn.com While the exact process by which this occurs is not fully understood, studies have shown that this compound exhibits a cholinergic effect. ncats.io

This compound appears to augment glutamatergic neurotransmission, a crucial system for excitatory signaling in the brain. tandfonline.comnih.govontosight.ai It is believed to primarily act as an ampakine, modulating AMPA receptors, a subtype of glutamate receptors. ncats.ioontosight.aimedchemexpress.com By facilitating the activity of AMPA receptors, this compound is thought to enhance synaptic plasticity. ontosight.ai Additionally, some research suggests this compound may reduce the antagonistic effect of kynurenic acid on NMDA receptors, thereby increasing NMDA activity. clinisciences.commdpi.com Its effects on glutamatergic transmission are considered significant for its memory-enhancing effects. wikipedia.org

Enhancement of Acetylcholine Release in Rat Cerebral Cortex

Synaptic Plasticity and Efficacy

This compound has demonstrated effects on synaptic plasticity and efficacy, particularly in the hippocampus, a brain region critical for learning and memory. researchgate.netnih.gov

This compound has been shown to restore and enhance hippocampal long-term potentiation (LTP). researchgate.netnih.govresearchgate.netnih.govtandfonline.com LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a key cellular mechanism underlying learning and memory. researchgate.netnih.gov In mouse hippocampal slices, this compound has been observed to significantly enhance LTP in a dose-dependent manner. researchgate.netnih.gov This enhancement is reported to be mediated, at least in part, via stimulation of the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR). researchgate.netnih.govresearchgate.netnih.govtandfonline.com

Preclinical Research on Sunifiram S Cognitive Effects

Anti-Amnesic Properties in Animal Models

Sunifiram has shown efficacy in counteracting memory impairments induced by various pharmacological agents in animal models. researchgate.netselfdecode.com

One of the commonly used methods to induce memory impairment in animal studies is the administration of scopolamine (B1681570), an anticholinergic drug. This compound has been observed to prevent the amnesia induced by scopolamine in mice and rats. researchgate.netselfdecode.commedchemexpress.comwholisticresearch.com

In passive avoidance tests in mice, this compound administered intraperitoneally (i.p.) or orally (p.o.) prevented scopolamine-induced amnesia. The antiamnesic effect of this compound was found to be comparable in intensity to that of other known nootropic drugs like piracetam (B1677957), aniracetam, and rolipram, but at significantly lower doses. researchgate.netmedchemexpress.com For instance, minimal effective doses of this compound were reported as low as 0.001 mg/kg (i.p.) and 0.01 mg/kg (p.o.) in reversing scopolamine-induced amnesia in mice. medchemexpress.com

Studies using the Morris water maze test in rats have also demonstrated this compound's ability to prevent scopolamine-induced memory impairment. This compound administered before daily acquisition training prevented the inhibition of the reduction in escape latency caused by scopolamine. researchgate.netnih.gov

Below is a table summarizing findings on this compound's effect on scopolamine-induced amnesia:

| Animal Model | Amnesic Agent | This compound Dose (Route) | Behavioral Test | Observed Effect | Citation |

| Mice | Scopolamine | 0.001–0.1 mg/kg (i.p.) | Passive Avoidance | Prevention of amnesia | researchgate.netmedchemexpress.com |

| Mice | Scopolamine | 0.01–0.1 mg/kg (p.o.) | Passive Avoidance | Prevention of amnesia | researchgate.netmedchemexpress.com |

| Rats | Scopolamine | 0.1 mg/kg (i.p.) | Morris Water Maze | Prevention of memory impairment during acquisition | researchgate.netnih.gov |

| Rats | Scopolamine | 0.1 mg/kg (i.p.) | Morris Water Maze | Reversal of impairment in retention/retraining | nih.gov |

Beyond its effects on cholinergic system-induced amnesia, this compound has also demonstrated the ability to counteract memory disruption caused by modulators of other neurotransmitter systems. researchgate.nettandfonline.com

In the mouse passive avoidance test, this compound prevented amnesia induced by mecamylamine (B1216088) (a nicotinic antagonist), baclofen (B1667701) (a GABA agonist), and clonidine (B47849) (an alpha-2 agonist). researchgate.netnih.govselfdecode.comtandfonline.com Furthermore, this compound has been shown to reverse amnesia induced by NBQX, an AMPA receptor antagonist, in the mouse passive avoidance test. researchgate.nettandfonline.comwikipedia.orgglpbio.com This suggests that AMPA receptor activation, potentially indirect or downstream, may be involved in this compound's anti-amnesic effects. wikipedia.orgwikipedia.org

A summary of this compound's effects against amnesia induced by various neurotransmitter modulators is presented below:

| Animal Model | Amnesic Agent | This compound Dose (Route) | Behavioral Test | Observed Effect | Citation |

| Mice | Mecamylamine | 0.01–0.1 mg/kg (i.p.) | Passive Avoidance | Prevention of amnesia | researchgate.netnih.govtandfonline.com |

| Mice | Baclofen | 0.01–0.1 mg/kg (i.p.) | Passive Avoidance | Prevention of amnesia | researchgate.netnih.govtandfonline.com |

| Mice | Clonidine | 0.01–0.1 mg/kg (i.p.) | Passive Avoidance | Prevention of amnesia | researchgate.netnih.govtandfonline.com |

| Mice | NBQX | 0.1 mg/kg (i.p.) | Passive Avoidance | Reversal of amnesia | researchgate.netglpbio.com |

Reversal of Scopolamine-Induced Memory Impairment

Procognitive Effects on Unimpaired Memory Functions

While much of the research has focused on reversing induced amnesia, some studies have also investigated this compound's effects on unimpaired cognitive functions in healthy animals. wholisticresearch.com

Some research suggests that this compound may ameliorate unimpaired memory processes, although findings can vary depending on the specific test and animal model used. wholisticresearch.comtandfonline.com For instance, one study indicated that this compound was able to ameliorate unimpaired memory processes in the mouse passive avoidance test at higher doses than those effective against scopolamine-induced amnesia. tandfonline.comtandfonline.com However, in the Morris water maze test in rats, this compound administered alone did not appear to ameliorate unimpaired memory processes. nih.gov

This compound has been reported to enhance learning abilities and memory retention in certain animal models. researchgate.netmuscleandbrawn.com Studies have shown improvements in cognitive function in a range of animal models, including those assessing maze and spatial learning, passive avoidance, and social learning tasks. researchgate.net For example, this compound was reported to increase the rate at which mice learned to avoid shocks in a passive avoidance test. selfdecode.com Another study indicated that a higher dose of this compound increased the rate at which rats learned to recognize social partners in a social learning test. selfdecode.com

Amelioration of Unimpaired Memory Processes

Effects on Specific Cognitive Domains and Impairment Models

Preclinical research has also explored this compound's effects on specific cognitive domains and in models of cognitive impairment beyond pharmacologically induced amnesia.

In olfactory bulbectomized (OBX) mice, a model used to study hippocampus-dependent memory impairment, this compound treatment improved spatial reference memory and short-term memory. researchgate.netnih.gov this compound also restored impaired hippocampal long-term potentiation (LTP) in OBX mice. researchgate.nettandfonline.comnih.gov This effect on LTP and cognitive deficits in OBX mice appears to involve the stimulation of the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR). wholisticresearch.comtandfonline.comnih.gov

This compound has been shown to stimulate CaMKII and PKCα pathways, and this action is reported to depend on the activation of the glycine (B1666218) site of NMDA receptors. wikipedia.orgnih.gov These findings suggest potential mechanisms through which this compound may exert its cognitive effects.

Below is a table summarizing findings on this compound's effects in specific cognitive impairment models:

| Impairment Model | Animal Model | This compound Dose (Route) | Cognitive Domain Assessed | Observed Effect | Citation |

| Olfactory Bulbectomy (OBX) | Mice | 0.01–1.0 mg/kg (p.o.) | Spatial Reference Memory (Y-maze) | Significant improvement | researchgate.netnih.gov |

| Olfactory Bulbectomy (OBX) | Mice | 0.01–1.0 mg/kg (p.o.) | Short-Term Memory (Novel Object) | Significant improvement | researchgate.netnih.gov |

| Olfactory Bulbectomy (OBX) | Mice | Not specified | Hippocampal LTP | Restoration of impaired LTP | researchgate.nettandfonline.comnih.gov |

Spatial Learning and Memory (e.g., Morris Water Maze)

Spatial learning and memory, often assessed using tasks like the Morris water maze, are crucial cognitive functions. The Morris water maze is a widely used test to investigate spatial learning and memory in laboratory rodents umbrellalabs.isdergisi.orgplos.orgresearchgate.net. It typically involves training animals to find a submerged escape platform in a pool of opaque water, relying on spatial cues in the environment umbrellalabs.is.

Preclinical research has indicated that this compound can positively influence spatial memory in rodent models. Studies using the rat Morris water maze test have shown that this compound ameliorates cognitive processes by preventing pharmacologically-induced amnesia researchgate.net. Specifically, this compound was found to prevent the impairment of acquisition and retention/retraining produced by scopolamine, a drug known to induce memory deficits researchgate.net. This compound, administered at a dose of 0.1 mg/kg intraperitoneally (i.p.), was able to prevent the amnesia induced by scopolamine in the rat Morris water maze tandfonline.com. This dose prevented both the acquisition and retention deficits caused by scopolamine, restoring performance to levels observed in control animals umbrellalabs.is.

Social Learning Performance

Social learning involves acquiring information or behaviors by observing others. Preclinical studies have also examined this compound's effects on social learning performance in animal models. Previous research has demonstrated a procognitive activity of DM235 (this compound) in a social learning task conducted in rats researchgate.net. This compound, at a dose of 0.1 mg/kg i.p., was reported to be active in the rat social-learning test, indicating a procognitive effect tandfonline.com.

Olfactory Bulbectomized (OBX) Mouse Model of Cognitive Deficits

The olfactory bulbectomized (OBX) mouse model is utilized to study cognitive deficits, particularly those that are hippocampus-dependent researchgate.nettandfonline.comresearchgate.net. This model is considered relevant because Alzheimer's disease patients often exhibit degeneration of the cholinergic system, leading to a downregulation of olfactory function researchgate.net. OBX in mice results in hippocampus-dependent memory impairment researchgate.nettandfonline.comresearchgate.net.

Studies using the OBX mouse model have shown that this compound improves the observed cognitive deficits researchgate.nettandfonline.comresearchgate.net. This compound treatment significantly improved spatial reference memory, as assessed by the Y-maze, and short-term memory, evaluated through the novel object recognition task, in OBX mice researchgate.net. Furthermore, this compound treatment was found to restore hippocampal long-term potentiation (LTP) that was impaired in OBX mice tandfonline.comresearchgate.net. These findings suggest that this compound ameliorates OBX-induced deficits in memory-related behaviors and impaired LTP in the hippocampal CA1 region, potentially through the stimulation of the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR) tandfonline.comresearchgate.net.

Investigational Relevance to Neurodegenerative Conditions

The preclinical findings on this compound's cognitive effects suggest its potential relevance for research into neurodegenerative conditions characterized by cognitive decline. This compound is considered promising for research in neurodegenerative diseases such as mild cognitive impairment (MCI) and Alzheimer's disease (AD) medchemexpress.comclinisciences.combioscience.co.uk. The favorable pharmacological profile of nootropic drugs like this compound has stimulated investigation into their potential antiamnesic activity in the context of human neurodegenerative conditions .

Potential for Research in Mild Cognitive Impairment (MCI)

Mild cognitive impairment (MCI) is a condition characterized by noticeable problems with memory or thinking that are not severe enough to significantly interfere with daily life ukdri.ac.uk. MCI is of interest to researchers as it is considered a prodromal stage of Alzheimer's disease in some individuals and represents a high risk for developing dementia researchgate.netukdri.ac.uk. This compound is considered promising for research specifically in mild cognitive impairment (MCI) medchemexpress.comclinisciences.combioscience.co.uk.

Neurobiological and Behavioral Correlates of Sunifiram Administration

Central Nervous System Activity and General Behavioral Profiles

Studies in rodents have examined the effects of Sunifiram on various aspects of central nervous system activity and overt behavior nih.gov.

Absence of Gross Behavioral Changes and Motor Coordination Impairment

Research indicates that this compound does not induce significant changes in the gross behavior of mice or rats researchgate.netresearchgate.net. Specifically, studies using the rota-rod test, a common method for assessing motor coordination, have shown that this compound does not impair motor coordination at doses where it demonstrates cognitive effects nih.govresearchgate.netresearchgate.netglpbio.comnutrahacker.com. For instance, in mice, this compound at doses up to 10 mg/kg intraperitoneally did not modify the number of falls from a rotating rod compared to saline-treated mice . Similar findings regarding the lack of motor coordination impairment have been reported in other studies researchgate.netresearchgate.netglpbio.comnutrahacker.com.

Unmodified Spontaneous Motility and Exploratory Activity

Investigations into the spontaneous motility and exploratory activity of rodents following this compound administration have shown no significant modifications nih.govresearchgate.netresearchgate.net. The Animex apparatus, used to evaluate spontaneous motility in mice and rats, revealed that this compound did not alter activity levels compared to control animals nih.gov. Similarly, the hole-board test, which assesses exploratory behavior (specifically head-dipping activity), demonstrated normal exploratory activity in mice after this compound administration nih.govresearchgate.netresearchgate.net. These results suggest that this compound's effects on cognition are not accompanied by alterations in general activity or exploration nih.govresearchgate.netresearchgate.net.

Interaction with Barbiturate-Induced Glucose Transport Inhibition in Erythrocytes

This compound has been shown to interact with the inhibition of glucose transport induced by barbiturates in human erythrocytes in vitro wikipedia.orgtandfonline.comtandfonline.com. A study investigating the antagonism of glucose transport inhibition by various nootropic drugs found that this compound was a potent antagonist of pentobarbital-induced glucose transport inhibition in human erythrocytes wikipedia.orgtandfonline.comtandfonline.com. The study reported a Ki value of 26.0 ± 3.0 µM for this compound in this interaction wikipedia.orgtandfonline.comtandfonline.com. This finding suggests that this compound can counteract the inhibitory effect of barbiturates on glucose transport in red blood cells wikipedia.orgtandfonline.comtandfonline.com. While this interaction has been observed and the level of inhibition correlated with nootropic potency in reversing scopolamine-induced memory deficits in mice, it is generally considered unlikely to represent the primary mechanism of action for this compound's nootropic effects wikipedia.orgtandfonline.com.

Comparative Pharmacological Analysis

Sunifiram versus Piracetam (B1677957): Comparative Potency and Mechanistic Distinctions

This compound has demonstrated significantly higher potency than piracetam in animal studies. wikipedia.org Some research suggests this compound could be thousands of times more potent than piracetam. tandfonline.comnih.govresearchgate.net One source indicates this compound is approximately 4 times more potent than piracetam, while another suggests it could be as much as 10,000 times stronger according to some studies. muscleandbrawn.comwholisticresearch.com

While both compounds are considered nootropics, their proposed mechanisms of action differ. Piracetam's mechanism is not fully understood, but it is thought to modulate cholinergic, serotonergic, noradrenergic, and glutamatergic neurotransmission, potentially by increasing the density of postsynaptic receptors and/or restoring membrane fluidity. nih.govnih.govpatsnap.com It may also enhance acetylcholine (B1216132) utilization by increasing the density of acetylcholine receptors and affect NMDA glutamate (B1630785) receptors. patsnap.comwikipedia.org Piracetam is also reported to increase cell membrane permeability and modulate ion channels. wikipedia.org

The mechanism of action of this compound is also not fully known. wikipedia.org However, it is reported to stimulate CaMKII and PKCα pathways, an action dependent on the activation of the glycine (B1666218) site of NMDA receptors. wikipedia.org this compound has been shown to enhance AMPA receptor activity and stimulate the glycine-binding site of NMDA receptors. muscleandbrawn.comwholisticresearch.com It may also increase acetylcholine release in the brain. muscleandbrawn.comwholisticresearch.com Although initial assays showed no affinity for a wide panel of receptors, including glutamate and acetylcholine receptors, at concentrations up to 1 μM, this compound was able to prevent amnesia induced by an AMPA receptor antagonist, suggesting indirect or downstream AMPA receptor activation may be involved in its effects. wikipedia.orgwikipedia.org Both this compound and piracetam can antagonize the inhibition of glucose transport by certain drugs in human erythrocytes, and this action has been correlated with their potency in reversing scopolamine-induced memory deficits in mice, although this is considered unlikely to be the main mechanism of action for this compound. wikipedia.org

| Feature | This compound (DM-235) | Piracetam |

| Potency | Significantly higher (e.g., ~4x to potentially 10,000x in some studies) muscleandbrawn.comtandfonline.comnih.govresearchgate.netwholisticresearch.com | Lower, the first nootropic drug tandfonline.comnih.govresearchgate.netnih.gov |

| Core Structure | Piperazine (B1678402) derivative muscleandbrawn.com | 2-oxo-1-pyrrolidine acetamide (B32628) (Racetam) nih.gov |

| Key Mechanisms | Stimulates CaMKII and PKCα pathways (NMDA glycine site dependent), enhances AMPA receptor activity, increases acetylcholine release. wikipedia.orgmuscleandbrawn.comwholisticresearch.com | Modulates various neurotransmitter systems (cholinergic, glutamatergic, etc.), increases receptor density, improves membrane fluidity. nih.govnih.govpatsnap.comwikipedia.org |

| AMPA Involvement | Indirect/downstream activation suggested; prevents amnesia induced by AMPA antagonist. wikipedia.orgwikipedia.orgnih.gov | Enhances glutamate receptor activity (AMPA and NMDA) patsnap.com |

| NMDA Involvement | Stimulates glycine-binding site. wikipedia.orgmuscleandbrawn.comwholisticresearch.com | May have an effect on NMDA receptors. patsnap.comwikipedia.org |

| Acetylcholine | May increase release. muscleandbrawn.comwholisticresearch.com | Enhances utilization, increases receptor density. patsnap.comwikipedia.org |

This compound versus Unifiram (B1241649) (DM-232): Differentiated Neurochemical Pathways and Cognitive Effects

This compound (DM-235) and Unifiram (DM-232) are closely related experimental compounds, with this compound being a molecular simplification of Unifiram. wikipedia.org Both are described as potent cognition enhancers, significantly more potent than piracetam. nih.govresearchgate.netwholisticresearch.com Unifiram is reported to be approximately 1,000 times more potent than piracetam, while this compound is approximately 4 times more potent than piracetam according to one source, and potentially much higher according to others. tandfonline.comnih.govresearchgate.netwholisticresearch.com

While they share some similarities as "ampakine-like" substances, their primary neurochemical pathways and reported cognitive effects show differentiation. wholisticresearch.com Both compounds did not show significant affinity for a wide range of receptors, including glutamate and acetylcholine receptors, in initial binding studies. researchgate.netwikipedia.orghaozepharm.com However, both were able to prevent amnesia induced by an AMPA receptor antagonist, suggesting involvement of AMPA receptors in their memory-enhancing effects. wikipedia.orgwikipedia.orgnih.govresearchgate.net

This compound is described as working primarily through AMPA receptor enhancement and stimulating the glycine-binding site of NMDA receptors. wholisticresearch.com It is also reported to increase acetylcholine release in the cerebral cortex. researchgate.netwholisticresearch.comresearchgate.net Unifiram, while also showing involvement with AMPA receptors and increasing acetylcholine release, is suggested to have stronger effects on acetylcholine release in the cerebral cortex compared to this compound. researchgate.netwholisticresearch.comresearchgate.net This mechanistic difference is proposed to correlate with observed cognitive effects, where this compound is suggested to excel at memory enhancement, while Unifiram may provide clearer focus improvements. wholisticresearch.com Both compounds demonstrate anti-amnesiac properties through potentially different neurochemical pathways. wholisticresearch.com

| Feature | This compound (DM-235) | Unifiram (DM-232) |

| Relationship | Molecular simplification of Unifiram wikipedia.org | Parent compound to this compound wikipedia.org |

| Potency vs. Piracetam | Significantly higher (~4x to 10,000x in some studies) muscleandbrawn.comtandfonline.comnih.govresearchgate.netwholisticresearch.com | Significantly higher (~1,000x) tandfonline.comwholisticresearch.comchemicalbook.com |

| Key Mechanisms | Primarily AMPA receptor enhancement, stimulates NMDA glycine site, increases ACh release. muscleandbrawn.comwholisticresearch.com | AMPA receptor involvement, stronger effects on acetylcholine release. researchgate.netwholisticresearch.comresearchgate.netchemicalbook.com |

| AMPA Involvement | Enhancement and indirect activation. wholisticresearch.comnih.gov | Activation and involvement in cognition-enhancing properties. nih.govresearchgate.netnih.gov |

| NMDA Involvement | Stimulates glycine-binding site. muscleandbrawn.comwholisticresearch.com | Reverses kynurenic acid antagonism of NMDA-mediated release in hippocampal slices. researchgate.netresearchgate.net |

| Acetylcholine | May increase release. muscleandbrawn.comwholisticresearch.com | Appears to have stronger effects on release in cerebral cortex. researchgate.netwholisticresearch.comresearchgate.net |

| Reported Cognitive Focus | Memory enhancement wholisticresearch.com | Clearer focus improvements wholisticresearch.com |

Comparison with Other Racetam-like Nootropics (e.g., Nefiracetam)

This compound and Unifiram are described as having significantly higher potency than the most potent piracetam-like drugs, such as oxiracetam, nefiracetam (B1678012), etiracetam, and aniracetam, with potency potentially over 1000 times greater. tandfonline.com

Nefiracetam, another racetam derivative, is thought to act by normalizing dysfunctional acetylcholine, GABA, and potentially monoamine neurotransmitter systems. ncats.io It may also facilitate N/L-type calcium channel opening. ncats.io Unlike some other racetams, nefiracetam shows high affinity for the GABAA receptor and is presumed to be an agonist. wikipedia.org It can enhance activity of nicotinic ACh receptors by interacting with a PKC pathway, leading to increased glutamate release. selleckchem.com Nefiracetam has also been shown to modulate glutamate receptor signaling in oligodendrocyte precursor cells. ucd.ie

While both this compound and nefiracetam show involvement with cholinergic and glutamatergic systems and interact with PKC pathways, their primary mechanisms and receptor affinities appear to differ. wikipedia.orgwholisticresearch.comncats.ioselleckchem.comucd.ie this compound's reported primary action involves AMPA receptor enhancement and NMDA glycine site stimulation, with increased acetylcholine release. muscleandbrawn.comwholisticresearch.com Nefiracetam, conversely, shows high affinity for the GABAA receptor and modulates calcium channels and nicotinic acetylcholine receptors. ncats.iowikipedia.orgselleckchem.com

| Feature | This compound (DM-235) | Nefiracetam |

| Potency | Significantly higher than many racetams tandfonline.com | More potent than piracetam, but less potent than this compound/Unifiram tandfonline.com |

| Key Mechanisms | Primarily AMPA receptor enhancement, stimulates NMDA glycine site, increases ACh release, stimulates CaMKII and PKCα. wikipedia.orgmuscleandbrawn.comwholisticresearch.com | Modulates ACh, GABA, monoamines; facilitates Ca channel opening; high GABAA affinity; enhances nicotinic AChR via PKC. ncats.iowikipedia.orgselleckchem.comucd.ie |

| AMPA Involvement | Enhancement and indirect activation. wholisticresearch.comnih.gov | Modulates glutamate receptor signaling. ucd.ie |

| NMDA Involvement | Stimulates glycine-binding site. wikipedia.orgmuscleandbrawn.comwholisticresearch.com | Modulates glutamate receptor signaling (in OPCs). ucd.ie |

| GABA Involvement | Not reported as primary mechanism. wikipedia.orgwikipedia.org | High affinity for GABAA receptor, presumed agonist. wikipedia.org |

| Acetylcholine | May increase release. muscleandbrawn.comwholisticresearch.com | Normalizes dysfunctional system, enhances nicotinic receptor activity. ncats.ioselleckchem.com |

| PKC Involvement | Stimulates PKCα pathway. wikipedia.org | Interacts with PKC pathways. selleckchem.com |

Research Gaps, Methodological Challenges, and Future Directions

Unidentified Specific Target Mechanisms and Pleiotropic Behavior

One of the primary challenges in understanding Sunifiram is the lack of a fully elucidated and specific mechanism of action wikipedia.orgselfdecode.comncats.iobiolabshop.co.uk. While preclinical studies suggest it may influence cognitive function through various pathways, a singular, definitive molecular target remains unidentified tandfonline.com. This compound appears to exhibit a pleiotropic behavior, showing slight activity on a range of biological targets tandfonline.comtandfonline.com.

Proposed mechanisms based on early research include the potential to stimulate the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory selfdecode.comncats.iobiolabshop.co.uk. Animal studies have shown this compound counteracts the effects of scopolamine (B1681570), a muscarinic acetylcholine receptor antagonist selfdecode.combiolabshop.co.uk. However, direct binding affinity to cholinergic receptors has not been consistently observed wikipedia.orgtandfonline.com.

Furthermore, research suggests interactions with the glutamatergic system. This compound has been reported to counteract the effects of AMPA receptor antagonists, implying a potential indirect modulation of AMPA receptors wikipedia.orgglpbio.comselfdecode.combiolabshop.co.uktandfonline.com. Some studies also indicate that this compound may activate NMDA glutamate (B1630785) receptors, specifically through the glycine-binding site, leading to enhanced long-term potentiation (LTP) in hippocampal regions wikipedia.orgglpbio.comtandfonline.comresearchgate.net. This action is thought to involve the activation of CaMKII and PKCα pathways wikipedia.orgglpbio.comtandfonline.comresearchgate.net.

Additionally, there is some indication that this compound might affect cellular energy utilization, potentially by influencing glucose transport, although this is considered unlikely to be its primary mechanism wikipedia.orgselfdecode.comtandfonline.com. The multiplicity of observed effects and the absence of a clear, high-affinity target contribute significantly to the challenge of precisely defining how this compound exerts its cognitive-enhancing effects.

Implications for Future Human Translational Research

The significant gaps in preclinical evidence and the absence of human data have profound implications for the future translation of this compound into a clinically viable compound. Without comprehensive human clinical trials, it is impossible to definitively establish its efficacy, optimal dosing, and safety in diverse human populations selfdecode.comnutrahacker.com.

The preclinical findings, particularly those suggesting potential benefits in models of memory impairment, have led to speculation about its possible application in neurodegenerative conditions like Alzheimer's and Parkinson's diseases biolabshop.co.ukresearchgate.netnih.gov. However, realizing this potential requires rigorous investigation in human subjects. The transition from promising animal data to successful human therapies is a complex process with a high rate of attrition, and the limited preclinical scope for this compound adds to this challenge.

The fact that this compound is not patented and is reportedly available online despite the lack of human and long-term toxicity studies raises concerns regarding its unregulated use and poses additional challenges for controlled clinical investigation wikipedia.orgresearchgate.net. Future translational research would necessitate overcoming these hurdles, including securing funding and navigating regulatory pathways to conduct well-designed clinical trials.

Exploration of this compound's Interaction with Genetic Variations

The potential interaction of this compound's effects with genetic variations in individuals represents another unexplored area of research. Currently, there is no substantial published evidence linking the compound's pharmacological profile or efficacy to specific genetic polymorphisms nutrahacker.com.

Pharmacogenetics highlights that an individual's genetic makeup can significantly influence how they metabolize drugs and how they respond to treatment msdmanuals.comnih.gov. Variations in genes encoding drug-metabolizing enzymes, drug transporters, or even target receptors can lead to differences in drug exposure, efficacy, and the likelihood of adverse effects msdmanuals.comnih.gov.

Given the proposed interactions of this compound with systems like the glutamatergic and cholinergic pathways, genetic variations within genes related to these systems could potentially modulate its effects. However, without extensive human studies and specific investigations into pharmacogenetic aspects, the influence of genetic variations on this compound's activity remains entirely speculative nutrahacker.com. Future research would need to incorporate genetic analyses to understand if and how individual genetic differences might impact responses to this compound.

Application of Advanced Methodologies in Neuroscience Research (e.g., Multi-Task Learning for Multi-Modal Data Analysis)

While preclinical research on this compound has utilized established neuroscience methodologies such as behavioral tests (passive avoidance, Morris water maze) and electrophysiological recordings (LTP in hippocampal slices) wikipedia.orgglpbio.comtandfonline.comresearchgate.netresearchgate.netnih.gov, the application of more advanced methodologies, such as Multi-Task Learning for Multi-Modal Data Analysis, in the context of this compound research does not appear to be widely reported in the available literature.

Advanced computational and analytical techniques, including machine learning approaches like Multi-Task Learning applied to multi-modal neuroscience data (e.g., combining behavioral, electrophysiological, imaging, and genetic data), hold significant potential for elucidating complex drug mechanisms and predicting treatment responses. These methods can help identify subtle patterns and interactions across different data types that might be missed by traditional analyses.

However, the limited scope of this compound research, primarily confined to basic preclinical investigations, means that these advanced methodologies have not yet been extensively applied. Future research aimed at a deeper understanding of this compound's complex interactions within neural circuits and predicting its potential effects in heterogeneous populations could benefit significantly from the application of such sophisticated analytical tools.

Development of Novel this compound Analogues and Hybrids

Research efforts have extended to the design and synthesis of novel this compound analogues and hybrids with the aim of identifying compounds with improved potency, specificity, or pharmacological profiles researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.netnih.govtandfonline.comnih.govresearchgate.netproquest.com. This area represents an active direction in the field.

Studies have explored modifications to the core structure of this compound, including alterations to the piperazine (B1678402) ring and substitutions on the benzoyl and propionyl moieties researchgate.nettandfonline.comresearchgate.netresearchgate.net. These structure-activity relationship studies aim to understand how chemical modifications influence the compound's nootropic activity researchgate.netresearchgate.net.

More recently, the development of this compound-carbamate hybrids has shown promise. These hybrid compounds are being investigated for potential dual activity, combining the proposed NMDAR co-agonist activity of this compound with acetylcholinesterase (AChE) inhibitory properties nih.govtandfonline.comnih.govresearchgate.netproquest.com. Some of these hybrids have demonstrated potent AChE inhibition in vitro, suggesting a potential multi-target approach for cognitive enhancement, particularly relevant for conditions like Alzheimer's disease which involve cholinergic deficits nih.govtandfonline.comresearchgate.net.

The synthesis of these analogues and hybrids often involves challenging chemical procedures, such as the unsymmetric diacylation of piperazine, and the development of efficient synthetic routes is an ongoing effort nih.govtandfonline.com. This research direction is crucial for potentially developing compounds with more favorable pharmacological properties and a clearer mechanism of action compared to the parent compound, this compound.

Q & A

Q. What experimental models are most validated for studying Sunifiram's cognitive-enhancing properties?

Preclinical studies primarily use rodent models with induced cognitive deficits (e.g., scopolamine-induced amnesia, olfactory bulbectomy, or NMDA receptor antagonism) to evaluate this compound. Key protocols include passive avoidance tests, Morris water maze, and electrophysiological measurements of long-term potentiation (LTP) in hippocampal slices . Researchers should prioritize models that align with specific cognitive domains (e.g., spatial memory vs. fear conditioning) and validate results across multiple paradigms.

Q. What is the mechanistic basis for this compound's nootropic effects?

this compound enhances synaptic plasticity via dual pathways:

- AMPA receptor modulation : Potentiates glutamate signaling, increasing neuronal excitability and glucose uptake in hippocampal neurons at low doses .

- NMDA receptor glycine site activation : Facilitates NMDA-dependent LTP by enhancing CaMKII and PKCα phosphorylation, critical for memory consolidation . Methodologically, these mechanisms are confirmed through receptor-binding assays, electrophysiology, and immunoblotting for synaptic protein phosphorylation .

Q. How does this compound compare structurally and functionally to piracetam and Unifiram?

this compound (DM235) and Unifiram (DM232) are piperazine derivatives structurally distinct from piracetam but share procognitive effects. Key differences:

- Potency : this compound is ~1,000x more potent than piracetam in reversing scopolamine-induced amnesia in mice .

- Receptor specificity : Unlike piracetam, this compound directly modulates AMPA/NMDA receptors, while Unifiram exhibits stronger AMPA affinity . Comparative studies should use dose-equivalent protocols and standardized behavioral assays to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dose-dependent effects of this compound?

Studies report bell-shaped dose-response curves for this compound, where cognitive benefits peak at 10 nM (LTP enhancement) but decline at higher doses due to receptor desensitization . To address this:

Q. What methodological gaps exist in current synaptic plasticity assays for this compound?

While LTP in CA1 hippocampal slices is a gold standard, limitations include:

- Species variability: Most data derive from mice; cross-validate in rat or primate models .

- Temporal resolution: Most studies assess acute effects (<2 hrs). Chronic this compound exposure protocols are needed to model long-term use .

- Complementary techniques: Pair electrophysiology with calcium imaging or single-cell RNA sequencing to map downstream signaling pathways .

Q. How can researchers standardize cognitive assessment in this compound studies using olfactory bulbectomized (OBX) mice?

OBX mice model depression-related cognitive deficits. Key considerations:

- Surgery validation : Confirm bulbectomy via histology and serotonin depletion assays .

- Behavioral endpoints : Use forced swim tests for depression-like behavior and radial arm maze for working memory .

- Dosing : Administer this compound (0.5–1 mg/kg) post-OBX to assess reversal of deficits, controlling for baseline variability .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.